molecular formula C10H12O2 B1453623 2-Cyclobutanecarbonyl-5-methylfuran CAS No. 1250433-54-5

2-Cyclobutanecarbonyl-5-methylfuran

Cat. No.: B1453623
CAS No.: 1250433-54-5
M. Wt: 164.2 g/mol
InChI Key: CKPCACCHTNFSIW-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonyl-5-methylfuran is a chemical compound with the IUPAC name cyclobutyl (5-methyl-2-furyl)methanone . It has a molecular weight of 164.2 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Catalysis

2-Cyclobutanecarbonyl-5-methylfuran and its derivatives are often used in the synthesis of various organic compounds. For instance, 2-methylfurans can be efficiently synthesized through the catalyzed cyclization of 1-alkyn-5-ones, highlighting the role of catalysts like mercuric triflate in organic synthesis under mild reaction conditions (Imagawa et al., 2004). Additionally, cyclobutane-fused dihydropyrans and methylenetetrahydrofurans, core structures found in many natural products, are prepared from common alkynylcyclobutane precursors, demonstrating the diversity in synthesizing heterocyclic compounds (Garre et al., 2019).

Biofuels and Renewable Energy

This compound derivatives are notable in renewable energy research, particularly in the synthesis of biofuels. A study by Li et al. (2014) showcased the conversion of lignocellulose-derived 2-methylfuran (2-MF) and cyclopentanone into diesel or jet fuel range branched alkanes and cycloalkanes, emphasizing the potential of 2-MF in the production of renewable fuels (Li et al., 2014).

Environmental and Atmospheric Studies

The degradation and atmospheric reactions of alkylfurans, including compounds like 2-methylfuran, are crucial for understanding environmental chemistry. Research by Villanueva et al. (2009) delved into the products of chlorine atom reactions with alkylfurans, shedding light on atmospheric chemistry and the oxidation mechanisms of heterocyclic aromatic compounds (Villanueva et al., 2009).

Chemical Engineering and Process Optimization

The compound and its related furanic compounds are also relevant in chemical engineering, where they are used in catalytic processes and reaction optimization. For example, a study by Liu et al. (2020) discussed the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts, illustrating the efficiency of certain catalysts in biomass conversion processes (Liu et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for 2-Cyclobutanecarbonyl-5-methylfuran are not available, research into furan derivatives is ongoing due to their potential applications in various fields .

Properties

IUPAC Name

cyclobutyl-(5-methylfuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCACCHTNFSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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